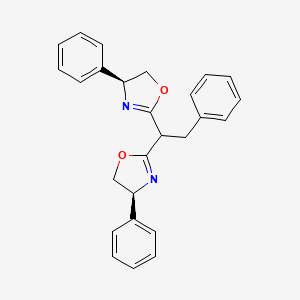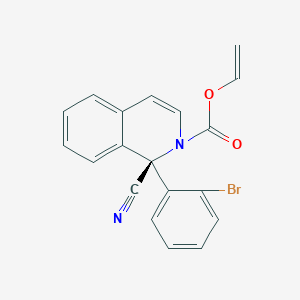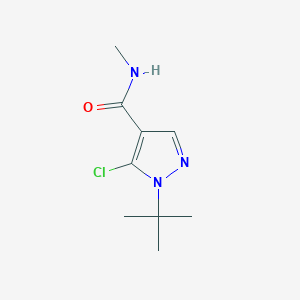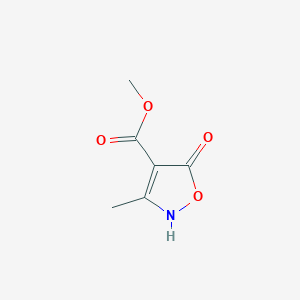
(4S,4'S)-2,2'-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a phenylethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The two oxazole units are then coupled via a phenylethane linker. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole rings or the phenylethane backbone.
Substitution: Substitution reactions can introduce new functional groups into the oxazole rings or the phenylethane linker.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole derivatives with carbonyl groups.
Reduction: Formation of reduced oxazole rings or modified phenylethane backbones.
Substitution: Introduction of new functional groups such as halides, amines, or thiols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity. It can be used in the design of chiral drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
Industrially, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of advanced materials, such as polymers with specific chiral properties or as intermediates in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4’R)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,2’-(2-Phenylethane-1,1-diyl)bis(4,5-dihydrooxazole): A similar compound lacking the phenyl groups on the oxazole rings.
Uniqueness
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereoselectivity and specific molecular interactions.
Propriétés
Formule moléculaire |
C26H24N2O2 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(4S)-4-phenyl-2-[2-phenyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-4-10-19(11-5-1)16-22(25-27-23(17-29-25)20-12-6-2-7-13-20)26-28-24(18-30-26)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2/t23-,24-/m1/s1 |
Clé InChI |
KOUOFWFPCZWWOF-DNQXCXABSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(N=C(O1)C(CC2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)




![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)





